molecular formula C12H7ClN2O B2563579 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile CAS No. 338407-27-5

4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B2563579
CAS No.: 338407-27-5
M. Wt: 230.65
InChI Key: GOKYFCKCUKHXKE-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carbonitrile is a pyrrole-based heterocyclic compound featuring a 4-chlorobenzoyl substituent at the 4-position and a nitrile group at the 2-position of the pyrrole ring.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)12(16)9-5-11(6-14)15-7-9/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKYFCKCUKHXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
4-Amino-5-benzoyl-1-benzyl-2-(indol-2-yl)-1H-pyrrole-3-carbonitrile Pyrrole 4-Amino, 5-benzoyl, 3-CN, 1-benzyl Not reported 40 ¹H/¹³C NMR, IR: CN (~2200 cm⁻¹)
4-Amino-3-benzoyl-1-(4-Cl-phenyl)-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo-pyridine 3-Benzoyl, 4-Cl-phenyl, 5-CN 192–210 69–73 IR: CN (~2220 cm⁻¹), CO (~1670 cm⁻¹)
5-Amino-1-(4-Cl-phenyl)-1H-pyrazole-4-carbonitrile Pyrazole 5-Amino, 4-CN, 1-(4-Cl-phenyl) Not reported Not reported IR: CN (~2200 cm⁻¹)
5-(3-Cl-thiophen-2-yl)-2-[4-(4-F-phenyl)piperazinyl]-1H-pyrrole-3-carbonitrile Pyrrole 3-CN, 5-(3-Cl-thiophenyl), 2-piperazinyl Not reported Not reported Formula: C₁₉H₁₆ClFN₄S

Key Observations :

Core Structure Influence: Pyrrole vs. Pyrrolo-pyridines: Compounds like those in fuse pyrrole with pyridine, increasing rigidity and π-conjugation, which may enhance binding affinity in biological systems.

Substituent Effects :

  • 4-Chlorobenzoyl Group : This electron-withdrawing substituent (present in the target compound and ) likely reduces electron density on the pyrrole ring, affecting reactivity and intermolecular interactions (e.g., halogen bonding) .
  • Nitrile Group : The CN group (common across all analogs) contributes to dipole interactions and serves as a hydrogen-bond acceptor, influencing solubility and crystallinity .

Synthetic Yields :

  • Yields vary significantly: 40% for a benzoyl-pyrrole derivative vs. 69–73% for pyrrolo-pyridines . This discrepancy may arise from steric hindrance in multi-substituted pyrroles or the stability of intermediates.

Physicochemical and Spectral Comparisons

Table 2: Spectral Data and Functional Group Analysis

Compound Type IR Absorption (cm⁻¹) ¹H NMR Features (δ, ppm) Notable Features
Pyrrole-2-carbonitrile CN: ~2200, C=O (benzoyl): ~1660 Pyrrole-H: 6.5–7.5; Aromatic-H: 7.2–8.0 Anisotropic displacement in XRD
Pyrazole-4-carbonitrile CN: ~2200, NH₂: ~3450 Pyrazole-H: 6.0–7.0; NH₂: ~5.6 Higher thermal stability due to aromaticity
Thiosemicarbazides C=S: ~1250, C=O: ~1680 NH: ~10.0–11.0 Tendency to form hydrogen-bonded networks

Insights :

  • IR Spectroscopy : The nitrile group’s absorption (~2200 cm⁻¹) is consistent across analogs, confirming its presence. Benzoyl-containing compounds (e.g., the target compound) show additional C=O stretches (~1660–1680 cm⁻¹) .
  • ¹H NMR : Pyrrole protons resonate at δ 6.5–7.5, while pyrazole protons appear upfield (δ 6.0–7.0). Aromatic protons in 4-chlorobenzoyl groups typically appear at δ 7.2–8.0 .

Biological Activity

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the chlorobenzoyl and carbonitrile groups. The specific methods can vary, but they generally include:

  • Formation of Pyrrole : Utilizing appropriate precursors such as 1H-pyrrole and chlorobenzoyl chloride.
  • Nitrilation : Introducing the carbonitrile group under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Studies have demonstrated that derivatives of pyrrole compounds can possess significant anticancer properties. For instance, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.3
HeLa (Cervical)10.8

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, particularly in the S phase .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound at concentrations around 10 µM .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell survival and proliferation.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal tested this compound against various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell growth through caspase activation .
  • Anti-inflammatory Study : Another investigation focused on its anti-inflammatory properties, where it was shown to significantly reduce levels of inflammatory markers in macrophage cultures .

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